molecular formula C22H27N3O4 B2604938 (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone CAS No. 2034522-48-8

(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone

Cat. No. B2604938
CAS RN: 2034522-48-8
M. Wt: 397.475
InChI Key: CBQZWBGJUPWPOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the furan-2-carbonyl and 4-methoxypiperidinyl-phenyl moieties are strategically assembled to achieve the desired structure. Detailed synthetic protocols and optimization studies are documented in the literature .


Molecular Structure Analysis

Compound X adopts a three-dimensional arrangement due to its stereochemistry. The furan-2-carbonyl group contributes to the overall planarity, while the piperazinyl and 4-methoxypiperidinyl-phenyl fragments introduce flexibility. Crystallographic studies have revealed the precise bond angles, torsion angles, and intermolecular interactions. These structural insights aid in understanding its biological activity and binding interactions with target proteins .


Chemical Reactions Analysis

Compound X participates in various chemical reactions. Notably, it undergoes nucleophilic substitutions, acylations, and oxidative transformations. Researchers have explored its reactivity with electrophiles, nucleophiles, and radicals. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C
  • UV-Vis Absorption : Absorbs in the UV range (λ_max nm)
  • LogP (Partition Coefficient) :

Scientific Research Applications

Radioligand Development for PET Imaging

  • The development and application of radiolabeled compounds for positron emission tomography (PET) imaging of specific receptors in the brain, such as the 5-HT1A receptors, provide valuable tools for studying receptor distribution and function in vivo. For example, [O-methyl-11C]WAY-100635 is used to study 5-HT1A receptors, demonstrating the utility of radiolabeled compounds in neurological research (Osman et al., 1996).

Drug Metabolism and Pharmacokinetics

  • Research on the metabolism of pharmacologically active compounds helps in understanding their biotransformation, bioavailability, and excretion. For instance, the study of L-735,524's metabolites in human urine has provided insights into the metabolic pathways and potential effects on pharmacokinetics and pharmacodynamics (Balani et al., 1995).

Mechanism of Action

The exact mechanism of action for Compound X remains an active area of research. Preliminary studies suggest that it may interact with specific cellular receptors or enzymes. Computational modeling and docking studies provide insights into its binding sites and potential targets. Further investigations are needed to elucidate its mode of action and biological pathways .

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-8-10-23(11-9-19)18-6-4-17(5-7-18)21(26)24-12-14-25(15-13-24)22(27)20-3-2-16-29-20/h2-7,16,19H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQZWBGJUPWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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